molecular formula C13H12BrNO2 B1441490 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide CAS No. 1354954-46-3

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide

Cat. No.: B1441490
CAS No.: 1354954-46-3
M. Wt: 294.14 g/mol
InChI Key: IDVVAZBHTUJBGD-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a hydroxyphenyl group and a pyridinyl group linked by an ethanone moiety, with a hydrobromide salt form enhancing its solubility and stability.

Preparation Methods

The synthesis of 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide typically involves the following steps:

    Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation or nitration can introduce new functional groups onto the aromatic rings.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide exerts its effects involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:

    1-(4-Hydroxyphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position, leading to different chemical and biological properties.

    1-(4-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one: Another positional isomer with distinct reactivity and applications.

    1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrochloride: Similar compound with a hydrochloride salt form, which may have different solubility and stability characteristics.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-pyridin-4-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.BrH/c15-12-3-1-11(2-4-12)13(16)9-10-5-7-14-8-6-10;/h1-8,15H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVVAZBHTUJBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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